molecular formula C6H6BNO3 B595101 (6-Formylpyridin-3-YL)boronic acid CAS No. 1322001-30-8

(6-Formylpyridin-3-YL)boronic acid

Cat. No.: B595101
CAS No.: 1322001-30-8
M. Wt: 150.928
InChI Key: QZLRSNPWLRXKTB-UHFFFAOYSA-N
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Description

(6-Formylpyridin-3-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with a formyl substituent at the 6-position

Mechanism of Action

Target of Action

The primary target of (6-Formylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this reaction as an organoboron reagent .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of this compound . For example, the compound should be stored under an inert gas at low temperatures to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formylpyridin-3-YL)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Comparison with Similar Compounds

Properties

IUPAC Name

(6-formylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLRSNPWLRXKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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